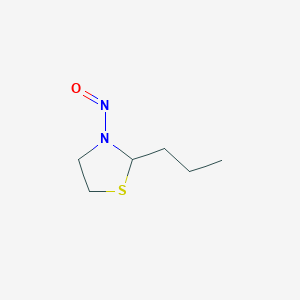

3-Nitroso-2-propyl-1,3-thiazolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72505-64-7 |

|---|---|

Molecular Formula |

C6H12N2OS |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

3-nitroso-2-propyl-1,3-thiazolidine |

InChI |

InChI=1S/C6H12N2OS/c1-2-3-6-8(7-9)4-5-10-6/h6H,2-5H2,1H3 |

InChI Key |

JIUODVUHOAAJGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1N(CCS1)N=O |

Origin of Product |

United States |

Context Within N Nitrosothiazolidine Chemistry

The study of 3-Nitroso-2-propyl-1,3-thiazolidine is situated within the broader field of N-nitrosothiazolidine chemistry. N-nitrosothiazolidines are a subgroup of N-nitroso compounds, which are characterized by the N-nitroso functional group. The parent compound of this specific subgroup is N-nitrosothiazolidine.

The formation of 2-substituted thiazolidines, the precursors to their N-nitroso derivatives, can occur from the reaction of cysteamine (B1669678) with various aldehydes. researchgate.net Specifically, the precursor to this compound, which is 2-propyl-1,3-thiazolidine, would be formed from the condensation reaction between butanal and cysteamine. The subsequent introduction of the nitroso group at the nitrogen atom, a process known as nitrosation, is a well-documented chemical transformation. nih.gov This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid, under acidic conditions.

Significance of N Nitroso Compound Research in Chemical Sciences

Research into N-nitroso compounds is a significant area of chemical science, primarily due to their implications as potential carcinogens. osti.govnih.gov The formation of these compounds, both in vitro and in vivo, has been a subject of extensive study. nih.gov N-nitroso compounds can be formed from the reaction of secondary amines with nitrosating agents. nih.gov These precursors can be found in a variety of sources, including food and industrial settings.

The study of N-nitroso compounds extends to their detection and quantification in various matrices. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often employed for their analysis. nih.govnih.gov Mass spectrometry is a critical tool for the identification and structural elucidation of these compounds, as it provides detailed information about their molecular weight and fragmentation patterns. osti.govnih.gov The mass spectra of N-nitroso compounds often show characteristic fragments, such as the loss of the nitroso group. osti.gov

Formation Pathways of 3 Nitroso 2 Propyl 1,3 Thiazolidine

Contribution from Disinfection Processes

Water disinfection is a critical public health measure, but it can also lead to the inadvertent formation of various disinfection byproducts (DBPs). syr.eduacs.org Among these are N-nitrosamines, a class of compounds that have raised health concerns. acs.org The formation of this compound during disinfection is not directly documented in extensive studies, but a plausible pathway can be hypothesized based on established principles of organic chemistry and the known reactions that occur during water treatment. This pathway involves a two-step process: the formation of the 2-propyl-1,3-thiazolidine precursor followed by its subsequent nitrosation.

Step 1: Formation of the Precursor 2-propyl-1,3-thiazolidine

The formation of the heterocyclic compound 2-propyl-1,3-thiazolidine requires the reaction of two precursor molecules: cysteamine (B1669678) and propanal.

Cysteamine is an aminothiol (B82208) that can be found in biological systems as a degradation product of coenzyme A. nih.govnih.gov Its production and use in various industrial and pharmaceutical applications may result in its release into wastewater streams. nih.gov While not a common component of natural waters, its presence in source waters impacted by wastewater effluent is conceivable. Cysteamine is known to be unstable in aqueous solutions, readily undergoing oxidation. nih.gov

Propanal (also known as propionaldehyde) is a three-carbon aldehyde. Aldehydes can be present in water sources due to industrial discharges or as byproducts of other treatment processes, such as the ozonation of certain organic pollutants. epa.gov For instance, propanal can be formed during the ozonation of propylene (B89431) glycol, a compound used in deicing fluids and as a food additive. epa.gov

The reaction between an aminothiol like cysteamine and an aldehyde like propanal is a well-established method for synthesizing thiazolidine (B150603) derivatives. This reaction is a cyclocondensation, where the amino group of cysteamine reacts with the carbonyl group of propanal to form an imine, which is then intramolecularly attacked by the thiol group to form the stable five-membered thiazolidine ring. This reaction can occur in aqueous environments.

Step 2: Nitrosation of 2-propyl-1,3-thiazolidine

Once formed, the 2-propyl-1,3-thiazolidine molecule contains a secondary amine group within its heterocyclic ring structure. This secondary amine is susceptible to nitrosation, the process of converting an amine into a nitrosoamine. During water disinfection, several reactive species can act as nitrosating agents.

Chloramination: The use of chloramines (monochloramine, dichloramine) for disinfection is strongly associated with the formation of N-nitrosamines. syr.eduacs.orgresearchgate.net Dichloramine, in particular, is often implicated as a key reactant in the formation of N-nitrosamines from secondary amine precursors. nih.gov The proposed mechanism involves the reaction of the secondary amine with a chloramine (B81541) species to form an unsymmetrical hydrazine (B178648) derivative, which is then oxidized to the corresponding N-nitrosamine. nih.gov

Nitrite (B80452) and Chlorination: In waters containing nitrite (NO₂⁻), the use of chlorine can lead to the formation of nitrosating agents. nih.gov This pathway may be particularly relevant in wastewater-impacted waters where nitrite concentrations can be elevated.

Cysteamine and propanal, potentially present as contaminants in source water, react to form 2-propyl-1,3-thiazolidine.

During the disinfection process, particularly with the use of chloramines, the secondary amine of the 2-propyl-1,3-thiazolidine ring is nitrosated, yielding this compound.

The concentration of the final product would likely be very low and dependent on a variety of factors, including the concentrations of the initial precursors, the pH of the water, the type and dose of the disinfectant, and the contact time. researchgate.net

Due to a lack of specific scientific data for "this compound" in the public domain, a detailed article on its reactivity and degradation mechanisms cannot be provided. Extensive searches for kinetic and mechanistic data on this particular compound have not yielded the specific information required to address the detailed outline provided in the user's request.

General information suggests that N-nitrosamines can undergo denitrosation and that the 1,3-thiazolidine ring system can be subject to various transformations. However, without specific studies on this compound, any discussion of its specific reaction kinetics, interactions with oxidizing and reducing agents, stability under varied conditions, and the precise pathways of ring degradation would be speculative and not based on verified scientific findings for this compound.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated.

Reactivity and Degradation Mechanisms of 3 Nitroso 2 Propyl 1,3 Thiazolidine

Environmental and Biological Transformation Pathways

The transformation of 3-Nitroso-2-propyl-1,3-thiazolidine in the environment and within biological systems is expected to proceed through several key pathways, including photochemical degradation, microbial and enzymatic biotransformations, and chemical metabolic transformations. These pathways are largely inferred from studies on structurally related N-nitrosamines, particularly other cyclic nitrosamines and those with alkyl substituents.

Photochemical Degradation Processes

The photochemical degradation of N-nitrosamines is a recognized environmental transformation pathway, primarily driven by ultraviolet (UV) radiation from sunlight. nih.govsci-hub.se The core mechanism of photolysis for N-nitrosamines involves the cleavage of the N-N bond upon absorption of UV light. nih.gov This initial step generates a nitric oxide radical and an amino radical. In the case of this compound, this would lead to the formation of the 2-propyl-1,3-thiazolidine radical.

The subsequent reactions of these radical species are influenced by environmental conditions such as the presence of oxygen and the pH of the medium. nih.govresearchgate.net In aqueous solutions, the rate of photolysis can be pH-dependent, with increased degradation rates often observed in acidic conditions. nih.gov The presence of hydroxyl radicals (HO•), which can be generated in sunlit waters, can also contribute to the degradation of N-nitrosamines through hydrogen abstraction from the alkyl side chains. researchgate.net For this compound, this could involve hydrogen abstraction from the propyl group or the thiazolidine (B150603) ring.

The length and structure of alkyl substituents on the nitrosamine (B1359907) can influence the rate and byproducts of photochemical degradation. researchgate.net While specific data for this compound is not available, studies on other nitrosamines suggest that the 2-propyl group would likely affect the stability and subsequent reactions of the initially formed radical intermediates. researchgate.net

It is important to note that while photolysis is a viable degradation pathway, N-nitrosamines can also be formed under photolytic conditions in the presence of nitrite (B80452) and secondary amines. nih.gov

Microbial and Enzymatic Biotransformations

Microbial degradation represents a significant pathway for the removal of N-nitrosamines from the environment. Various microorganisms, including bacteria of the genus Rhodococcus, have been shown to degrade a range of environmental pollutants, including hydrocarbons and heterocyclic compounds. researchgate.netresearchgate.net Some Rhodococcus species are known to degrade N-nitrosamines such as N-nitrosodimethylamine (NDMA). mdpi.com The degradation of sulfur-containing heterocyclic compounds by microbes is also a well-documented process. nih.gov Given that this compound contains both a nitrosamine group and a sulfur-containing thiazolidine ring, it is plausible that certain microbial strains could facilitate its biotransformation.

The enzymatic machinery responsible for the initial steps of N-nitrosamine degradation in microorganisms often involves monooxygenases. For instance, the degradation of NDMA by Rhodococcus ruber has been documented. mdpi.com These enzymes can initiate the breakdown of the nitrosamine structure. While direct evidence for the microbial degradation of this compound is lacking, the known capabilities of microorganisms to degrade related structures suggest this is a potential transformation pathway.

Enzymatic denitrosation, the cleavage of the N-NO group, is another critical biotransformation pathway. This process can be catalyzed by enzymes such as cytochrome P450. nih.govnih.gov This enzymatic reaction reduces the nitrosamine to the corresponding secondary amine (2-propyl-1,3-thiazolidine in this case) and nitric oxide or other nitrogen oxides. nih.gov

Chemical Metabolic Transformations (e.g., alpha-hydroxylation and denitrosation observed in related compounds)

The metabolic transformation of N-nitrosamines in biological systems, particularly in mammals, is a well-studied area. The primary activating pathway for many N-nitrosamines is enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. acs.orgnih.gov This process involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group.

For this compound, α-hydroxylation can occur at two primary sites: the carbon atom of the propyl group attached to the nitrogen and the C2 carbon of the thiazolidine ring. Structure-activity relationship studies suggest that the degree of steric hindrance at the α-carbon can influence the likelihood and rate of hydroxylation. acs.org The presence of the 2-propyl group is therefore expected to play a significant role in the metabolic fate of the molecule. nih.govnih.gov

Following α-hydroxylation, the resulting intermediate is typically unstable and undergoes spontaneous decomposition. This leads to the formation of an aldehyde (in this case, likely propionaldehyde (B47417) from the propyl side chain) and a reactive diazonium ion, or the opening of the thiazolidine ring. acs.orgnih.gov

Studies on the metabolism of the closely related compound N-nitroso-1,3-thiazolidine in rats have confirmed that α-hydroxylation is a major metabolic pathway. acs.org The major urinary metabolite identified was 2-hydroxy-1,3-thiazolidine, indicating that hydroxylation at the C2 position of the thiazolidine ring is a significant transformation. acs.org

Denitrosation, the removal of the nitroso group, is another key metabolic pathway for N-nitrosamines and has also been observed for N-nitroso-1,3-thiazolidine. nih.govacs.org This process can be considered a detoxification pathway as it leads to the formation of the less reactive secondary amine. nih.gov The balance between α-hydroxylation and denitrosation is a critical determinant of the biological activity of N-nitrosamines. nih.gov

Advanced Analytical Methodologies for 3 Nitroso 2 Propyl 1,3 Thiazolidine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and its application is indispensable in the study of 3-Nitroso-2-propyl-1,3-thiazolidine. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is a well-established and powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. pmda.go.jp The majority of low-molecular-weight nitrosamines are amenable to GC analysis, which separates compounds based on their boiling points and interactions with a stationary phase. pmda.go.jpthermoscientific.com In a typical GC method, a sample extract is injected into a heated port, where the compounds are vaporized and carried by an inert gas (like helium) through a capillary column. kirj.ee Columns containing 14% cyanopropylphenyl and 86% methyl polysiloxane are commonly used for separating various nitrosamines. kirj.ee

Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analytes from the sample matrix. kirj.eenih.gov For instance, a method for analyzing volatile nitrosamines in meat products involves extraction with a NaOH/methanol (B129727) solution, partitioning into dichloromethane (B109758), and cleanup on a Florisil mini-column before GC analysis. nih.gov The sensitivity of GC methods can reach low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, with detection limits reported as low as 0.01 ppb. kirj.ee

Liquid Chromatography (LC) for Non-Volatile Species Analysis

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative to GC, especially for N-nitrosamines that are non-volatile or prone to thermal degradation. rsc.orgresearchgate.net LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This technique avoids the high temperatures of a GC inlet, preserving the integrity of thermally labile molecules. pmda.go.jp

Modern LC methods provide a faster alternative to traditional GC approaches for nitrosamine (B1359907) analysis. lcms.czrsc.org A common setup for N-nitrosamine analysis utilizes a C18 stationary phase column with a mobile phase consisting of a gradient of water and methanol, often containing a small percentage of formic acid to improve ionization for mass spectrometry detection. lcms.czrsc.org The high resolving power of UHPLC allows for the separation of multiple nitrosamines within a single, rapid analytical run. glsciences.com The United States Pharmacopeia (USP) has incorporated LC-based procedures for the quantitative analysis of nitrosamine impurities in pharmaceutical ingredients and drug products. sigmaaldrich.com

Spectrometric Detection and Characterization

Following chromatographic separation, sensitive and specific detection is required for the identification and quantification of this compound. Spectrometric techniques are the methods of choice, providing both quantitative data and structural information.

Mass Spectrometry (MS and MS/MS) for Identification and Quantification

Mass spectrometry is the most definitive detection method when coupled with either GC or LC. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, providing molecular weight information that is highly specific for identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. thermoscientific.comnih.gov In MS/MS, a specific parent ion corresponding to the target analyte is selected, fragmented, and a resulting characteristic product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low concentrations. thermoscientific.comyoutube.com

High-resolution mass spectrometry (HRMS), using instruments like the Orbitrap, provides highly accurate mass measurements, which further improves confidence in compound identification. lcms.czrsc.org Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard (e.g., NDMA-d6) is added to the sample, is often used for the most accurate quantification, as it corrects for matrix effects and variations in extraction recovery. nih.govrsc.org The sensitivity of modern LC-MS/MS systems allows for limits of quantification (LOQ) in the sub-nanogram per milliliter range, well below regulatory limits. youtube.com

Interactive Table: Examples of Chromatographic and Mass Spectrometric Conditions for N-Nitrosamine Analysis

| Analytical Technique | Column | Mobile Phase / Carrier Gas | Detection Mode | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

| GC-MS | HP-1701 MS (30 m) | Carrier Gas: Helium | Positive-ion chemical ionization (PCI) | 0.01 ppb | kirj.ee |

| GC-MS/MS | TSQ Quantum XLS | Carrier Gas: Not specified | Positive-ion chemical ionization (PCI), MRM | ~1 ng/mL (0.5 µg/kg in sample) | thermoscientific.com |

| UHPLC-HRMS | Hypersil GOLD C18 | A: Water + 0.1% Formic Acid, B: Methanol + 0.1% Formic Acid | Full scan MS (Orbitrap) | 0.4 to 12 ng/L | lcms.cz |

| LC-MS/MS | Poroshell phenyl hexyl | Gradient elution | APCI source, MRM | LOQ: 0.25 ng/mL | youtube.com |

| GC-CI-MS/MS | Not specified | Carrier Gas: Not specified | Chemical Ionization (CI) with ammonia | LOQ: 0.3-0.4 µg/kg | nih.gov |

| UHPLC-MS | Hypersil Gold C18 | A: H₂O + HCOOH, B: MeOH + HCOOH | HESI in positive ionization mode | 0.4 to 12 ng L⁻¹ | scispace.com |

Chemiluminescence Detection (CLD) for N-Nitroso Compounds

Chemiluminescence detection (CLD), particularly when used in a Thermal Energy Analyzer (TEA), is a highly selective and sensitive technique for the detection of N-nitroso compounds. nih.govnih.gov The method is based on the thermal cleavage of the N-NO bond at high temperatures, which releases a nitric oxide (NO) radical. nih.gov This liberated NO radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). nih.govnih.gov As the excited NO₂ returns to its ground state, it emits light (chemiluminescence), which is measured by a photomultiplier tube. nih.gov

The intensity of the emitted light is directly proportional to the amount of the N-nitroso compound present. Because the detection is specific to the nitroso functional group, CLD offers excellent selectivity with minimal interference from the sample matrix. nih.gov Historically, GC-TEA has been a standard method for the analysis of volatile nitrosamines. thermoscientific.comnih.gov More recent methods have also coupled HPLC with photochemical reaction units that use UV light to cleave the N-NO bond, followed by CLD, enabling the analysis of non-volatile species without thermal decomposition. rsc.orgacs.org

Spectroscopic Techniques (e.g., FTIR, NMR, X-ray Crystallography)

While chromatographic methods coupled with mass spectrometry are ideal for separation and quantification, other spectroscopic techniques are essential for the complete structural elucidation and characterization of a pure substance like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-N=O group (nitroso moiety), the C-S and C-N bonds within the thiazolidine (B150603) ring, and the C-H bonds of the propyl group and the ring. unirioja.es This provides a molecular fingerprint that can confirm the presence of key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. chemicalbook.com For this compound, distinct signals would be expected for the protons on the propyl chain (CH₃, CH₂, CH) and the non-equivalent protons on the thiazolidine ring. ¹³C NMR spectroscopy would similarly identify all the unique carbon atoms in the molecule. unirioja.es

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. researchgate.net It would confirm the geometry of the thiazolidine ring and the orientation of the propyl and nitroso substituents.

Sample Preparation and Matrix Effects

The accurate determination of this compound in various matrices is critically dependent on the sample preparation process. This stage aims to isolate the analyte from the complex sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analytical results. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Extraction Techniques (e.g., Solvent Extraction, Solid Phase Extraction (SPE), QuEChERS)

Several extraction techniques are employed for the isolation of N-nitrosamines, including the structurally related this compound, from diverse sample types.

Solvent Extraction: This traditional technique involves the partitioning of the analyte from the sample into an immiscible organic solvent. For the analysis of N-nitrosamines in food, direct extraction with solvents like dichloromethane has been a common approach. eurachem.org For instance, in the analysis of cooked bacon, a solvent mixture of acetonitrile (B52724) and water has been used for extraction. researchgate.net The efficiency of solvent extraction is dependent on the solubility of the target compound in the chosen solvent and the sample matrix characteristics.

Solid Phase Extraction (SPE): SPE is a widely used and effective technique for the cleanup and concentration of N-nitrosamines from various matrices. nih.gov This method involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For N-nitrosamines, various SPE sorbents can be used, including polar, non-polar, and ion-exchange materials, depending on the specific properties of the analyte and the matrix. researchgate.net For example, a method for the analysis of N-nitrosamines in meat products utilized a tandem Extrelut–Florisil SPE procedure. sciex.com In another study, disposable pipette extraction (DPX), a miniaturized form of SPE, was developed for the analysis of nitrosamines in medicines, using a C18 extraction phase and methanol for desorption. nih.gov This technique offers advantages such as reduced solvent consumption and faster sample processing times. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the analysis of various contaminants in food and environmental samples, including N-nitrosamines. nih.gov This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water. nih.govnih.gov A subsequent dispersive SPE (d-SPE) step is often employed for further cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components. nih.gov A validated QuEChERS-based method for the determination of nine N-nitrosamines in animal-derived foods involved extraction with acetonitrile, followed by purification with a polystyrene divinylbenzene (B73037) (PLS-A) sorbent. nih.gov Similarly, a modified QuEChERS method was used for the determination of five N-nitrosamines in fish, meat, cheese, and beer. eurachem.org

A comparison of different sample preparation techniques for N-nitrosamine analysis highlights their respective advantages and typical applications.

| Extraction Technique | Principle | Typical Application for N-Nitrosamines | Advantages | Disadvantages |

|---|---|---|---|---|

| Solvent Extraction | Partitioning of analyte between two immiscible liquid phases. | Aqueous samples, initial extraction from solid samples. eurachem.org | Simple, well-established. | Large solvent volumes, can be time-consuming, may form emulsions. |

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a small volume of solvent. nih.gov | Cleanup and concentration of extracts from various matrices like food and pharmaceuticals. nih.govresearchgate.net | High selectivity, good concentration factor, reduced solvent consumption compared to solvent extraction. nih.gov | Can be more expensive, method development may be required for new matrices. |

| QuEChERS | Extraction with an organic solvent followed by salting-out and dispersive SPE for cleanup. nih.gov | Analysis of N-nitrosamines in food matrices like meat, fish, and produce. eurachem.orgnih.govnih.gov | Fast, simple, low solvent usage, effective for a wide range of analytes. nih.gov | Matrix effects can still be a challenge, optimization of sorbents is often necessary. |

Clean-up Strategies and Interference Removal

Due to the trace levels at which this compound is often found and the complexity of many sample matrices, effective clean-up strategies are essential to remove interfering compounds. nih.gov These interferences can co-elute with the target analyte, causing ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. usp.org

Common clean-up strategies often involve the use of SPE or d-SPE as mentioned previously. The choice of sorbent is critical for effective interference removal. For example, in the analysis of N-nitrosamines in animal-derived foods using a QuEChERS-based method, polystyrene divinylbenzene (PLS-A) was used for purification. nih.gov In other applications, Florisil cartridges have been used for the clean-up of meat sample extracts. sciex.com

For particularly challenging matrices, such as those with high-fat content, additional clean-up steps may be necessary. These can include freezing the extract at low temperatures (a process known as freeze-out) to precipitate lipids and other interfering substances. nih.gov In the analysis of N-nitrosamines in pharmaceuticals, where the active pharmaceutical ingredient (API) is present at very high concentrations, off-line SPE has been used to isolate the target nitrosamines from the API, thereby reducing matrix effects and protecting the analytical instrument. nih.gov

Furthermore, analytical techniques can be optimized to minimize the impact of interferences. For example, in gas chromatography, backflushing the analytical column after each injection can help to remove strongly retained matrix components and improve the ruggedness of the method. nih.gov In liquid chromatography-mass spectrometry (LC-MS), the use of atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects compared to electrospray ionization (ESI) for certain analytes. sciex.com

Method Development and Validation Parameters (e.g., LOD, LOQ, Recovery, Reproducibility)

The development and validation of analytical methods for this compound are crucial to ensure the reliability and accuracy of the results. researchgate.net Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These parameters are critical for methods intended to measure trace levels of contaminants. For N-nitrosamines, which are often present at very low concentrations, achieving low LODs and LOQs is a primary goal of method development. For instance, a GC-MS/MS method for the analysis of nine N-nitrosamines in animal-derived foods reported LODs in the range of 0.03-0.2 μg/kg and LOQs in the range of 0.1-0.5 μg/kg. nih.gov Another study using LC-MS/MS for N-nitrosamines in soy sauce achieved LODs of 0.4–0.9 μg kg−1 and LOQs of 1.2–3.0 μg kg−1. rsc.org

Recovery: Recovery experiments are performed to assess the efficiency of the entire analytical procedure, from sample preparation to detection. This is determined by analyzing a blank sample matrix that has been spiked with a known amount of the analyte. The percentage of the spiked amount that is measured is the recovery. Acceptable recovery values typically range from 70% to 120%, although this can vary depending on the complexity of the matrix and the concentration of the analyte. nih.gov For example, a validated method for N-nitrosamines in cooked bacon reported recoveries between 70% and 120%. nih.gov In the analysis of N-nitrosamines in soy sauce, mean recoveries ranged from 80.2% to 112%. rsc.org

Reproducibility: Reproducibility refers to the ability of an analytical method to produce consistent results over time and in different laboratories. It is a measure of the ruggedness of the method. Reproducibility is typically assessed by analyzing the same sample on different days, by different analysts, or using different equipment. The results are usually expressed as the relative standard deviation (RSD) of the measurements. For trace analysis, an RSD of less than 20% is often considered acceptable. nih.gov A validated method for N-nitrosamines in cooked bacon demonstrated a reproducibility with RSDs of less than 20%. nih.gov

The following table summarizes typical validation parameters for the analysis of N-nitrosamines in food matrices, which would be relevant for the development of a method for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria for N-Nitrosamine Analysis | Example from Literature (for related compounds) |

|---|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio of ≥ 3. | 0.4–0.9 μg kg⁻¹ for N-nitrosamines in soy sauce. rsc.org |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10. | 1.2–3.0 μg kg⁻¹ for N-nitrosamines in soy sauce. rsc.org |

| Recovery | The percentage of the true concentration of a substance that is recovered during the analytical procedure. | Typically 70-120%. nih.gov | 70-120% for N-nitrosamines in cooked bacon. nih.gov |

| Reproducibility (Precision) | The closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. | Relative Standard Deviation (RSD) < 20%. nih.gov | RSD < 20% for N-nitrosamines in cooked bacon. nih.gov |

Theoretical and Computational Chemistry of 3 Nitroso 2 Propyl 1,3 Thiazolidine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic structure of molecules like 3-Nitroso-2-propyl-1,3-thiazolidine, providing insights into its geometry, stability, and reactivity.

The molecular geometry of this compound is characterized by the interplay of the stereochemistry of the thiazolidine (B150603) ring and the N-nitroso group. The thiazolidine ring, a five-membered heterocycle, is not planar and typically adopts envelope or twist conformations to minimize steric strain. The positions of the sulfur and nitrogen atoms, along with the 2-propyl group, will influence the preferred conformation.

A critical feature of the N-nitroso group is the hindered rotation around the N-N bond, which possesses significant double-bond character due to resonance. acanthusresearch.comnih.gov This restricted rotation gives rise to two stable planar rotamers, generally designated as E and Z (or cis and trans). acanthusresearch.com The relative stability of these rotamers is influenced by the steric bulk of the substituents on the nitrogen atom. In the case of this compound, the E and Z configurations would be determined by the orientation of the nitroso-oxygen relative to the more sterically demanding part of the thiazolidine ring. The Z isomer is often more stable in asymmetric N-nitrosamines.

Table 1: Predicted Geometrical Parameters for the N-Nitroso Group in this compound (based on N-nitrosodimethylamine data)

| Parameter | Predicted Value |

| N-N Bond Length | ~1.34 Å |

| N=O Bond Length | ~1.24 Å |

| Rotational Barrier (N-N bond) | ~23 kcal/mol |

Data is analogous from studies on N-nitrosodimethylamine. nih.gov

The electronic properties of this compound are largely dictated by the N-nitroso functional group. The bonding in the N-N=O moiety is best described by resonance, with a significant contribution from a zwitterionic form where there is a negative charge on the oxygen and a positive charge on the aminic nitrogen. acanthusresearch.comnih.gov This resonance contributes to the planarity of the Cα-N(NO)-Cα unit and the high rotational barrier of the N-N bond.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of this compound.

Synthesis: The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, under acidic conditions. researchgate.net For this compound, the synthesis would involve the nitrosation of 2-propyl-1,3-thiazolidine. Computational studies on similar reactions would predict a mechanism involving the protonation of nitrous acid to form the nitrosonium ion (NO+), which is then attacked by the nucleophilic nitrogen of the thiazolidine ring. Transition state analysis would reveal the structure of the high-energy intermediate and the activation energy required for the reaction.

Degradation: The degradation of N-nitrosamines can proceed through several pathways, notably photolysis and oxidation. nih.gov

Photolytic Degradation: Upon exposure to UV light, N-nitrosamines can undergo cleavage of the N-N bond. nih.govacs.org This can occur via homolytic cleavage to form a nitric oxide radical and an aminium radical, or through heterolytic cleavage. nih.gov

Oxidative Degradation: In the presence of oxidizing agents like hydroxyl radicals, degradation is often initiated by hydrogen abstraction from a C-H bond on one of the alkyl substituents. nih.gov For this compound, the most likely sites for hydrogen abstraction would be the C-H bonds on the propyl group, particularly those alpha to the nitrogen atom, as well as the C-H bonds on the thiazolidine ring adjacent to the nitrogen. The carcinogenicity of many N-nitrosamines is linked to enzymatic α-hydroxylation, a similar oxidative process. nih.govacs.org

The energetic landscape of these transformations can be mapped out using computational methods. This involves calculating the energies of the reactants, products, intermediates, and transition states.

Table 2: Predicted Energetic Profile for Key Reactions of a Generic N-Nitrosamine

| Reaction Pathway | Key Step | Predicted Activation Energy (kcal/mol) |

| Synthesis (Nitrosation) | Attack of amine on NO+ | Low to moderate |

| Photolytic Degradation | N-N bond homolysis | Dependent on UV wavelength |

| Oxidative Degradation | H-abstraction by •OH | 5-10 |

These are generalized values based on studies of various N-nitrosamines. nih.gov

The relative heights of the energy barriers determine the preferred reaction pathway. For instance, the lower activation energy for hydrogen abstraction from a particular site on the propyl group or thiazolidine ring would indicate that this is the most probable point of initial oxidative attack.

Structure-Reactivity and Structure-Stability Relationship Studies

The structure of this compound directly influences its reactivity and stability. The presence and nature of the 2-propyl group and the thiazolidine ring are expected to modulate the properties of the N-nitroso group.

The electron-donating or -withdrawing nature of the substituents on the amine nitrogen can affect the strength and reactivity of the N-N bond. In the case of this compound, the alkyl nature of the thiazolidine ring and the propyl group are generally considered electron-donating, which can influence the electron density at the nitroso group.

The steric hindrance provided by the 2-propyl group and the conformation of the thiazolidine ring can affect the accessibility of the N-nitroso group to reactants. This can influence the rates of both its formation and degradation. For example, a more sterically hindered N-nitrosamine may react more slowly with nucleophiles or be less susceptible to enzymatic activation. Structure-activity relationship (SAR) studies on other classes of thiazolidine derivatives have shown that substitutions on the ring system significantly impact their biological activity, underscoring the importance of steric and electronic effects. nih.gov

Influence of Substituents on Molecular Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of its constituent parts: the N-nitroso group, the thiazolidine ring, and the 2-propyl substituent. The N-nitroso group is a known electron-withdrawing group, which can influence the electron density distribution across the entire molecule.

The reactivity of N-nitroso compounds can be modulated by the nature of the substituents attached to the nitrogen atom. For instance, a study on the transnitrosation of N-nitrosothiazolidine thiocarboxamides showed that the introduction of methyl groups on the thioamide substituent decreased the transnitrosation activity. nih.gov This suggests that alkyl groups, through their electron-donating and steric effects, can impact the reactivity of the nitroso group. In the case of this compound, the 2-propyl group, being an electron-donating group, is expected to influence the electronic environment of the thiazolidine ring and, consequently, the reactivity of the N-nitroso group.

Theoretical studies on other N-nitrosamines have highlighted the importance of the metabolic Cα-hydroxylation pathway in their biological activity. nih.gov The propyl group at the 2-position of this compound provides α-hydrogens that could be susceptible to such metabolic activation. The steric bulk of the propyl group might also play a role in modulating the accessibility of the N-nitroso group to reacting species.

A comparative analysis of the reactivity of various N-nitroso compounds can provide insights into the expected behavior of this compound. The table below, compiled from various sources, illustrates the influence of substituents on the reactivity of N-nitrosamines.

| Compound | Substituents | Observed Reactivity/Property | Reference |

| N-Nitrosodimethylamine | Two methyl groups | Carcinogenic, subject to metabolic activation | nih.gov |

| N-Nitrosodiethylamine | Two ethyl groups | Carcinogenic, subject to metabolic activation | nih.gov |

| 3-Nitroso-1,3-thiazolidine-4-thiocarboxamide | Thiazolidine ring, thioamide group | High transnitrosation activity | nih.gov |

| N-Methyl-N-nitroso-p-toluenesulfonamide | Methyl group, p-toluenesulfonyl group | Reacts with nucleophiles, rate influenced by substituents on the aromatic ring | researchgate.netrsc.org |

Predictive Modeling for Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for forecasting the chemical and biological behavior of compounds like this compound. QSAR models for N-nitrosamines have been developed to predict their carcinogenic potency, a key aspect of their chemical behavior. nih.govacs.orgsciforum.net

These models often utilize a variety of molecular descriptors, including:

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's ability to donate or accept electrons.

Topological descriptors: Which describe the connectivity and shape of the molecule.

Quantum chemical descriptors: Derived from computational chemistry methods like Density Functional Theory (DFT), which can describe charge distribution, bond energies, and other fundamental properties. usp.orgresearchgate.net

For this compound, a QSAR model could be developed by calculating a range of descriptors and correlating them with experimentally determined properties, if available, or with properties predicted from more rigorous computational methods. The presence of the sulfur atom in the thiazolidine ring and the specific 2-propyl substituent would be key features to be encoded in the molecular descriptors.

The general approach for building a predictive model for this compound would involve:

Dataset compilation: Gathering data on a series of structurally related N-nitroso-thiazolidine derivatives with known properties.

Descriptor calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the observed activity.

Model validation: Assessing the predictive power of the model using internal and external validation techniques.

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, which are essential for the structural elucidation of novel compounds like this compound. Methods like Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters with a high degree of accuracy. researchgate.netresearchgate.net

NMR Spectroscopy:

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in this compound can be predicted using DFT calculations. The predicted shifts for the propyl group and the thiazolidine ring protons and carbons would be compared with experimental data for confirmation of the structure. For the parent compound, N-Nitrosothiazolidine, ¹³C NMR data is available, which can serve as a benchmark. nih.gov

¹⁵N NMR: The chemical shift of the nitrogen atoms in the N-nitroso group is particularly sensitive to the electronic environment and can be a key identifier.

Infrared (IR) Spectroscopy:

The vibrational frequencies corresponding to the stretching and bending modes of the various functional groups in the molecule can be calculated. The N-N=O stretching frequency is a characteristic feature of N-nitroso compounds and its predicted value would be of significant interest.

Mass Spectrometry (MS):

While direct prediction of mass spectra is complex, computational methods can help in understanding the fragmentation patterns observed in the experimental spectrum by calculating the energies of different fragment ions. osti.gov

The table below summarizes the types of spectroscopic data that can be predicted for this compound and their significance.

| Spectroscopic Technique | Predicted Parameter | Significance |

| ¹H NMR | Chemical shifts, coupling constants | Provides information on the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts | Reveals the carbon skeleton of the molecule. |

| ¹⁵N NMR | Chemical shifts | Characterizes the electronic environment of the nitrogen atoms, particularly in the nitroso group. |

| IR Spectroscopy | Vibrational frequencies | Identifies functional groups present in the molecule, such as C-H, C-N, N=O, and C-S bonds. |

| Mass Spectrometry | Fragmentation pathways | Helps in confirming the molecular weight and elucidating the structure based on fragment ions. |

Environmental Distribution and Transformation Research

Occurrence and Detection in Environmental Matrices

Comprehensive searches of scientific databases have yielded no specific data on the detection of 3-Nitroso-2-propyl-1,3-thiazolidine in various environmental samples. The following subsections detail the absence of information for this specific compound.

Presence in Aquatic Systems (e.g., Drinking Water, Wastewater)

There is no available research data confirming the presence or concentration levels of this compound in drinking water or wastewater systems. While the broader class of N-nitrosamines is a known concern in water treatment and reuse, specific monitoring studies for this particular analyte have not been identified.

Detection in Foodstuffs and Dietary Components

Specific studies on the detection and quantification of this compound in foodstuffs and other dietary components have not been found in the reviewed literature. Research on nitrosamines in food is extensive; however, it does not specify the presence of this particular compound.

Atmospheric and Soil Presence

Information regarding the occurrence of this compound in atmospheric or soil matrices is not available in the current body of scientific literature. Research has not yet focused on the potential for this compound to be present in these environmental compartments.

Source Apportionment and Formation Pathways in the Environment

The specific sources and environmental formation pathways for this compound have not been documented.

Identification of Anthropogenic and Natural Sources

No studies have been identified that pinpoint specific anthropogenic or natural sources of this compound. General sources of N-nitroso compounds can include industrial processes and endogenous formation, but a direct link to this specific compound has not been established.

By-product Formation in Water Treatment Processes

While the formation of various N-nitrosamines as disinfection byproducts in water treatment processes is a well-documented phenomenon, there is no specific research indicating that this compound is formed through these mechanisms. The precursors and reaction kinetics leading to the formation of this specific compound during water treatment have not been investigated.

No Information Available for this compound

A comprehensive search for scientific literature and research data concerning the environmental distribution, transformation, and mitigation of the chemical compound this compound has yielded no specific information.

General information on the environmental mitigation and control of N-nitrosamines as a class of compounds is available. These strategies often involve technologies aimed at either removing nitrosamine (B1359907) precursors or degrading the nitrosamine compounds themselves. Such technologies include:

Adsorption: Using materials like activated carbon to physically remove nitrosamine precursors from water. elsevierpure.com

Oxidation: Employing strong oxidants such as ozone or chlorine to deactivate precursors before they can form nitrosamines. elsevierpure.comazregents.edu

Photolysis: Utilizing ultraviolet (UV) light to break down nitrosamine compounds. nih.govberkeley.edu

Bioremediation: Research into the use of microorganisms to degrade nitrosamines in soil and water. berkeley.edu

It is important to emphasize that the effectiveness of these technologies is highly dependent on the specific nitrosamine and the environmental matrix (e.g., water, soil). Without dedicated research, it is not possible to state whether these methods would be effective for this compound.

Factors known to influence the formation of nitrosamines in the environment include the presence of secondary amine precursors, nitrite (B80452), pH levels, and the use of certain disinfection methods in water treatment. dtic.milacs.orgca.gov The formation of N-nitroso compounds can be a concern in various settings, including drinking water treatment plants, agricultural soils, and industrial wastewater. elsevierpure.comnih.govacs.orgkoreascience.kr

Due to the complete lack of specific data for this compound, the following sections on its environmental distribution and transformation research cannot be provided.

Future Research Directions and Emerging Trends

Advancements in Targeted Analytical Methods

The accurate and sensitive detection of N-nitrosamines, including 3-Nitroso-2-propyl-1,3-thiazolidine, is critical, particularly at the trace levels at which they may occur in various matrices such as pharmaceuticals and food products. ijpsjournal.com Future research is increasingly focused on the development and refinement of highly specific and sensitive analytical methodologies.

Advanced hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are at the forefront of these efforts. ijpsjournal.comacs.orgnih.gov For a compound like this compound, which possesses both a degree of volatility and polarity, both LC-MS and GC-MS methods could be applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly versatile and suitable for a wide array of nitrosamines, including those that are less volatile or thermally unstable. ijpsjournal.com Future advancements will likely focus on:

High-Resolution Mass Spectrometry (HRMS): LC-HRMS offers high selectivity and the ability to differentiate the target analyte from matrix interferences, which is crucial for reliable quantification at very low levels. fda.gov The FDA has successfully employed LC-HRMS methods for the detection of multiple nitrosamine (B1359907) impurities in drug products, achieving quantification limits as low as 0.005 ppm. fda.gov

Improved Ionization Techniques: Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are continuously being optimized to enhance the ionization efficiency of specific nitrosamines, thereby improving sensitivity. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): Often preferred for volatile nitrosamines, GC-MS provides excellent separation and sensitivity. ijpsjournal.com For this compound, headspace GC-MS could be a promising approach, minimizing sample preparation and reducing matrix effects.

A significant emerging trend is the move towards "greener" analytical methods. This includes the development of techniques that reduce or eliminate the use of hazardous organic solvents. pharmexec.com Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS) is one such innovative, solvent-free technique that allows for the rapid and high-throughput screening of volatile nitrosamines. pharmexec.com

In-depth Mechanistic Investigations of Formation and Degradation

Understanding the precise chemical pathways that lead to the formation and subsequent degradation of this compound is fundamental to controlling its presence.

Formation Mechanisms: The formation of N-nitrosamines typically involves the reaction of a secondary or tertiary amine with a nitrosating agent. mdpi.com For this compound, the precursor would be 2-propyl-1,3-thiazolidine. This precursor can react with nitrosating agents, such as nitrite (B80452) salts under acidic conditions, to form the N-nitroso derivative. nih.gov

Future research will likely employ advanced computational and experimental approaches to elucidate the kinetics and thermodynamics of this reaction. This includes investigating the influence of various factors such as pH, temperature, and the presence of catalysts or inhibitors on the rate of formation.

Degradation Pathways: The stability of N-nitrosamines can vary significantly depending on their chemical structure and the environmental conditions. Studies on related compounds, such as N-nitroso-hydrochlorothiazide, have shown that degradation can be pH-dependent, yielding different products under varying acidic or neutral conditions. efpia.euresearchgate.net Future investigations into this compound will likely focus on:

Photodegradation: Assessing the stability of the compound when exposed to different wavelengths of light.

Thermal Degradation: Understanding its decomposition profile at elevated temperatures.

Metabolic Degradation: Investigating how the compound is metabolized in biological systems, which is crucial for understanding its toxicological profile. The metabolic activation of carcinogenic N-nitrosamines by cytochrome P450 enzymes is a key area of study. mdpi.com

Interdisciplinary Research on Related N-Nitrosothiazolidines

The study of this compound does not exist in isolation. It is part of a broader field of research into N-nitrosamine compounds and their impact on human health and the environment. researchgate.net Future research will benefit from an interdisciplinary approach, integrating chemistry, toxicology, epidemiology, and food science.

A key area of interdisciplinary focus is the study of other N-nitrosothiazolidines, such as N-nitrosothiazolidine-4-carboxylic acid, which has been identified in food products. nih.gov Comparative studies of the formation, stability, and biological activity of different N-nitrosothiazolidine derivatives can provide valuable insights into structure-activity relationships.

Furthermore, untargeted metabolomics studies in human populations can help to identify biomarkers of exposure to N-nitrosamines and understand their metabolic consequences. For instance, studies have linked exposure to certain N-nitrosamines with alterations in metabolic pathways in patients with colorectal cancer. nih.gov Such interdisciplinary research is crucial for assessing the potential risks associated with exposure to the broader class of N-nitrosothiazolidines and for developing effective strategies for risk mitigation. The mutagenic potential of N-nitrosamines is a significant concern, and assays like the Ames test are used to evaluate this risk. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitroso-2-propyl-1,3-thiazolidine and its derivatives?

- Methodology : The synthesis of thiazolidine derivatives typically involves cyclization reactions. For example, 2-thiono-1,3-thiazolidine can be prepared using ethanolamine and carbon bisulfide, followed by oxidation or substitution reactions to introduce functional groups like nitroso or propyl moieties . Microwave-assisted synthesis has also been reported for 4-oxo-2-substituted aryl-1,3-thiazolidine derivatives, improving reaction efficiency and yield .

- Key Considerations : Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid side products. For nitroso group introduction, nitrosation agents like NaNO₂ under acidic conditions are commonly employed .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodology :

- NMR : ¹H-¹³C HMBC 2D NMR experiments are critical for confirming the connectivity of the nitroso group and propyl substituents. For example, in related thiazolidine derivatives, HMBC correlations between the nitroso nitrogen and adjacent carbons were used to validate the structure .

- X-ray crystallography : Crystal structures of analogous compounds (e.g., 3-thiazolidine acetic acid derivatives) reveal planar geometry at the nitroso group and steric interactions influencing molecular packing .

Advanced Research Questions

Q. How does the nitroso group influence the biological activity of this compound in antimicrobial studies?

- Mechanistic Insights : The nitroso group enhances electrophilicity, enabling interactions with microbial enzymes or DNA. For instance, nitroso-containing thiazolidines exhibit anti-tubercular activity by inhibiting M. tuberculosis transcription machinery, as shown in in-silico docking studies targeting RNA polymerase .

- Data Contradictions : Some studies report reduced activity when the nitroso group is replaced with oxo or methylene groups, suggesting its role in redox-mediated toxicity . However, conflicting data on cytotoxicity in mammalian cells necessitate comparative assays (e.g., MIC vs. IC₅₀) to clarify selectivity .

Q. What experimental strategies address discrepancies in reported biological activity across studies?

- Methodology :

- Standardized Assays : Use consistent in vitro models (e.g., M. tuberculosis H37Rv strain for anti-tubercular activity) and normalize results to positive controls like rifampicin .

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., propyl vs. aryl groups) to isolate the nitroso group’s contribution .

Q. How can in-silico methods predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use tools like AutoDock Vina to model interactions with enzymes (e.g., M. tuberculosis RNA polymerase). A 2023 study achieved a docking score of -9.2 kcal/mol for a nitroso-thiazolidine derivative, suggesting strong binding .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to evaluate binding kinetics .

- Validation : Cross-validate in-silico results with in-vitro enzyme inhibition assays (e.g., IC₅₀ < 10 µM for promising candidates) .

Q. What protocols ensure safe handling of this compound given its potential carcinogenicity?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.